molecular formula C13H20BrN3O2 B2863342 5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415603-10-8

5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2863342
CAS No.: 2415603-10-8
M. Wt: 330.226
InChI Key: QMNBJTOFNSVSPB-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with the molecular formula C13H20BrN3O2 It is characterized by the presence of a bromine atom, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 5-bromo-2-hydroxypyrimidine with 1-(2-ethoxyethyl)-4-piperidinol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high efficiency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound has a similar structure but lacks the ethoxyethyl group.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Another similar compound with a piperazine ring instead of a piperidine ring.

Uniqueness

5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-2-18-8-7-17-5-3-12(4-6-17)19-13-15-9-11(14)10-16-13/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNBJTOFNSVSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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